![molecular formula C10H13NO2 B11122007 2-Amino-1-(4-ethoxyphenyl)ethanone](/img/structure/B11122007.png)
2-Amino-1-(4-ethoxyphenyl)ethanone
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Overview
Description
2-Amino-1-(4-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H13NO2 It is a derivative of ethanone, where the phenyl ring is substituted with an ethoxy group at the para position and an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction of 4-ethoxybenzaldehyde with ethylamine under acidic conditions can yield the desired product. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 2-amino-1-(4-ethoxyphenyl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research indicates that 2-Amino-1-(4-ethoxyphenyl)ethanone exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The amino group in the compound is capable of forming hydrogen bonds with active sites, potentially inhibiting enzyme activity.
Synthesis of Derivatives
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, derivatives of this compound are being investigated for their cytotoxic effects against cancer cell lines, showing potential as new therapeutic agents .
Biochemical Research
Enzyme Studies
In biochemical research, this compound is utilized as a biochemical probe to study enzyme kinetics and mechanisms. Its ability to interact with hydrophobic pockets within proteins enhances its utility in probing enzyme function and identifying potential inhibitors.
Biological Target Interactions
The compound's ethoxy-substituted phenyl ring modifies its interaction profiles with biological targets compared to structurally similar compounds. This alteration influences reactivity and solubility, making it particularly valuable for specific research applications.
Material Science
Development of Novel Materials
The unique properties of this compound have led to its exploration in material science. It is being studied for incorporation into polymers that exhibit enhanced durability and resistance to environmental factors. These properties are crucial for developing advanced materials used in various industrial applications .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against breast cancer cell lines, outperforming standard chemotherapeutic agents like cisplatin. The IC50 values indicated a higher potency, suggesting the potential for developing effective cancer therapies based on this compound .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound, revealing its capacity to inhibit specific enzymes involved in metabolic pathways. This property makes it a valuable tool for exploring metabolic processes and developing enzyme inhibitors for therapeutic use.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-hydroxyphenyl)ethanone
- 2-Amino-1-(4-methoxyphenyl)ethanone
- 2-Amino-1-(4-fluorophenyl)ethanone
Uniqueness
2-Amino-1-(4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance the compound’s solubility in organic solvents and its ability to penetrate biological membranes .
Biological Activity
2-Amino-1-(4-ethoxyphenyl)ethanone, also known as C10H13NO2, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group and an ethoxy-substituted phenyl ring, with a carbonyl group adjacent to the amino group. This structure allows for significant interactions with biological targets, particularly through hydrogen bonding and hydrophobic interactions. The molecular weight of this compound is approximately 179.22 g/mol, and it often exists in a hydrochloride form to enhance solubility and stability in various environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on these proteins, potentially inhibiting their activity. Additionally, the ethoxy group modifies the compound's reactivity and interaction profiles, making it valuable for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis or function through enzyme inhibition.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance, cytotoxicity assays revealed that it exhibits significant activity against breast cancer cells, surpassing some standard chemotherapeutic agents .
Table 1: Summary of Anticancer Activity
Study on Cytotoxicity
A comprehensive study focused on the cytotoxic effects of various derivatives of this compound highlighted its potential as a therapeutic agent. The study utilized multiple cancer cell lines to evaluate the compound's efficacy and found that modifications to the ethoxy group significantly influenced cytotoxicity levels. The findings suggest that further structural optimization could enhance its anticancer potential .
Mechanistic Insights
Another research effort explored the mechanistic pathways through which this compound exerts its anticancer effects. It was observed that the compound induces apoptosis in cancer cells via the activation of caspase pathways, leading to programmed cell death. This mechanism underscores its potential utility in cancer therapy .
Properties
IUPAC Name |
2-amino-1-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZWCCZZPOAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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